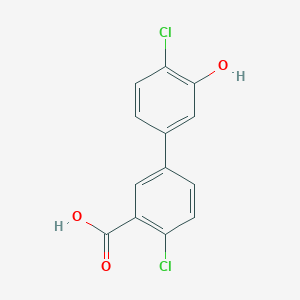![molecular formula C16H14ClNO2 B6382006 2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261931-79-6](/img/structure/B6382006.png)
2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol (95%) is a chlorinated phenol compound with a cyclopropyl amide side chain. It is a colorless, crystalline solid with a melting point of 147-148°C and a boiling point of 265°C. This compound is used in a wide variety of applications, including pharmaceuticals, agrochemicals, and food additives.
Aplicaciones Científicas De Investigación
2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol (95%) has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been used to study the inhibition of the enzyme dihydropyrimidine dehydrogenase, which is involved in the metabolism of pyrimidine nucleotides. In addition, it has been used to study the inhibition of the enzyme cytochrome P450, which is involved in drug metabolism.
Mecanismo De Acción
2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol (95%) acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is involved in the regulation of neurotransmitter release, and its inhibition leads to an increase in the amount of neurotransmitter released. In addition, it has been shown to inhibit the enzyme dihydropyrimidine dehydrogenase, which is involved in the metabolism of pyrimidine nucleotides. Finally, it has been shown to inhibit the enzyme cytochrome P450, which is involved in drug metabolism.
Biochemical and Physiological Effects
2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol (95%) has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In addition, it has been shown to inhibit the enzyme dihydropyrimidine dehydrogenase, which is involved in the metabolism of pyrimidine nucleotides. Finally, it has been shown to inhibit the enzyme cytochrome P450, which is involved in drug metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol (95%) has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available from commercial suppliers. In addition, it has a wide range of applications in scientific research. However, it is not very soluble in water and therefore may not be suitable for certain experiments. In addition, it is toxic and should be handled with care.
Direcciones Futuras
The future directions for research on 2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol (95%) are numerous. One potential area of research is to examine the effects of the compound on other enzymes, such as those involved in the metabolism of lipids and carbohydrates. In addition, it could be studied to determine its potential use as a therapeutic agent in the treatment of certain diseases. Furthermore, it could be studied to determine its potential use as an insecticide or herbicide. Finally, further research could be done to examine its potential use in the synthesis of other compounds.
Métodos De Síntesis
2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol (95%) can be synthesized from 2-chloro-5-hydroxybenzophenone, cyclopropylamine, and acetic anhydride. First, the 2-chloro-5-hydroxybenzophenone is reacted with cyclopropylamine in the presence of acetic anhydride to form the desired product. The reaction is carried out in a solvent such as dichloromethane at room temperature. The desired product is then isolated and purified by recrystallization.
Propiedades
IUPAC Name |
3-(4-chloro-3-hydroxyphenyl)-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-14-7-4-11(9-15(14)19)10-2-1-3-12(8-10)16(20)18-13-5-6-13/h1-4,7-9,13,19H,5-6H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIDZRXEFSRCNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686147 |
Source


|
| Record name | 4'-Chloro-N-cyclopropyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261931-79-6 |
Source


|
| Record name | 4'-Chloro-N-cyclopropyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382015.png)

